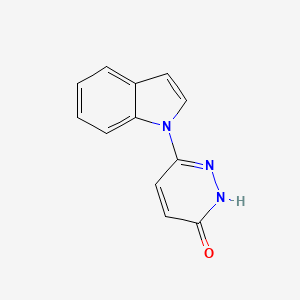

3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cardioactive Agents

One of the prominent applications of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is in the development of cardioactive drugs. Research has demonstrated that derivatives of pyridazinones exhibit positive inotropic effects, which enhance myocardial contractility without significantly increasing heart rate.

Key Findings:

- A series of pyridazinone derivatives were synthesized and evaluated for their inotropic activity. Compounds such as CI-914 and CI-930 showed greater potency compared to established drugs like amrinone and milrinone .

- The mechanism behind this activity is primarily attributed to the inhibition of phosphodiesterase III, leading to increased cyclic adenosine monophosphate levels, which enhances cardiac contractility .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Studies have indicated that certain pyridazinone derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies:

- Research indicated that modifications in the pyridazinone structure could lead to enhanced efficacy against various cancer cell lines. For example, specific substitutions on the indole moiety have been linked to increased cytotoxicity against human breast cancer cells .

- Another study highlighted the role of heterocyclic amines, including pyridazinones, in modulating pathways associated with cancer progression. These compounds were shown to interact with key enzymes involved in cellular signaling pathways that govern cancer cell proliferation .

Inhibitors of Platelet Aggregation

3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- has demonstrated potential as an inhibitor of platelet aggregation, which is crucial for preventing thrombotic diseases.

Research Insights:

- Jiang and Sun synthesized several derivatives that exhibited strong inhibitory effects on ADP-induced platelet aggregation in rat models. The most effective compounds showed a significant reduction in platelet activation markers, suggesting their utility in cardiovascular disease management .

The biological activity of pyridazinones is heavily influenced by their structural variations. Modifications at specific positions on the pyridazinone ring or the indole moiety can lead to significant changes in pharmacological properties.

Table: Structure-Activity Relationship (SAR) of Pyridazinones

| Compound Structure | Biological Activity | Notable Effects |

|---|---|---|

| CI-914 | Positive Inotropic | Enhanced myocardial contractility |

| CI-930 | Positive Inotropic | Superior potency compared to amrinone |

| 4-Methyl Derivative | Anticancer | Increased cytotoxicity against breast cancer cells |

| Indole Substituted | Platelet Inhibition | Reduced ADP-induced aggregation |

化学反応の分析

Chlorination and Nucleophilic Substitution

Treatment of 6-(1H-indol-1-yl)-3(2H)-pyridazinone (3a ) with POCl₃ at reflux for 30 minutes yields 6-anthracen-9-yl-6-chloropyridazine (4a ) . This intermediate undergoes nucleophilic substitution with aliphatic/aromatic amines (e.g., methylamine, aniline) to form derivatives (6a-f ) .

Derivatization via Hydrazone Formation

The chlorinated derivative (4a ) reacts with carbohydrate hydrazones (e.g., glucose hydrazone) in ethanol to yield hydrazone-linked pyridazinones (5a-d ) .

Example:

Mannich and Sulfonation Reactions

Pyridazinone 3a undergoes Mannich reactions with formaldehyde/piperidine to introduce aminoalkyl groups at the 2-position . Sulfonation with benzenesulfonyl chloride in acetone/K₂CO₃ yields sulfonated derivatives (9 ) .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Mannich reaction | Formaldehyde, piperidine | 2-(Piperidinomethyl)pyridazinone (6 ) | 65% |

| Sulfonation | Benzenesulfonyl chloride, K₂CO₃ | 2-Benzenesulfonylpyridazinone (9 ) | 58% |

Formation of Tetrazolo-Pyridazines

Reaction of the chlorinated derivative (4a ) with sodium azide in DMF produces tetrazolo[1,5-b]pyridazine (15 ) .

Conditions : Sodium azide (1 eq), DMF, 80°C, 6 hr.

Yield : 70% .

Thione and Thiosemicarbazide Derivatives

Treatment of 4a with thiourea in ethanol substitutes chlorine with a thione group, yielding pyridazinethione (14 ) . Reaction with thiosemicarbazide forms thiosemicarbazone derivatives (3d ) .

Key Data:

Biological Derivatization for Drug Discovery

Derivatives of 6-(1H-indol-1-yl)-3(2H)-pyridazinone exhibit enhanced bioactivity through:

- PDE-III inhibition : Introduced via 5-methyl or 4a-methyl groups .

- Antimicrobial activity : Achieved with 1,3,4-thiadiazolyl moieties at the 4-position .

Notable Compounds:

特性

分子式 |

C12H9N3O |

|---|---|

分子量 |

211.22 g/mol |

IUPAC名 |

3-indol-1-yl-1H-pyridazin-6-one |

InChI |

InChI=1S/C12H9N3O/c16-12-6-5-11(13-14-12)15-8-7-9-3-1-2-4-10(9)15/h1-8H,(H,14,16) |

InChIキー |

XUMDZDHLUHCECA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CN2C3=NNC(=O)C=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。